molecular formula C20H24FN3O4 B027059 N-Methyl Gatifloxacin CAS No. 114213-69-3

N-Methyl Gatifloxacin

Katalognummer B027059
CAS-Nummer: 114213-69-3
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: YDBVQXCJOKMPST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl Gatifloxacin is a compound with the molecular formula C20H24FN3O4 and a molecular weight of 389.42 g/mol . Its chemical name is 1-Cyclopropyl-7-(3,4-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid .


Molecular Structure Analysis

The molecular structure of N-Methyl Gatifloxacin includes a cyclopropyl group, a dimethylpiperazinyl group, and a quinolinecarboxylic acid group . The compound has a density of 1.4±0.1 g/cm³, a boiling point of 583.7±50.0 °C at 760 mmHg, and a molar refractivity of 99.6±0.3 cm³ .


Chemical Reactions Analysis

A high-performance liquid chromatographic method has been developed for analyzing the reaction steps involved in the process development of Gatifloxacin . This method was used for the simultaneous separation of different intermediates and other impurities .


Physical And Chemical Properties Analysis

N-Methyl Gatifloxacin has a molecular weight of 389.42 g/mol and a molecular formula of C20H24FN3O4 . It has a density of 1.4±0.1 g/cm³, a boiling point of 583.7±50.0 °C at 760 mmHg, and a molar refractivity of 99.6±0.3 cm³ .

Wissenschaftliche Forschungsanwendungen

Antibacterial Drug Design

“N-Methyl Gatifloxacin” is a derivative of gatifloxacin, which is a well-known antibacterial agent. Its design and coordination ability towards metal ions make it a candidate for developing new antibacterial drugs. The compound’s potential for forming metal complexes can enhance its activity against resistant bacterial strains. Research has shown that certain metal complexes of gatifloxacin exhibit promising antibacterial activity .

Antimicrobial Metal Complexes

The synthesis of metal complexes with “N-Methyl Gatifloxacin” can lead to compounds with significant antimicrobial properties. These complexes can be investigated using physiochemical and spectroscopic techniques to evaluate their efficacy. The development of such complexes is crucial in the fight against microbial resistance .

Resistance Reduction

The structural modification of gatifloxacin to create “N-Methyl Gatifloxacin” may reduce bacterial resistance. By increasing the bulkiness at specific positions of the fluoroquinolone, the efflux of the antibiotic from bacterial cells can be minimized, thus enhancing its antibacterial action .

Topoisomerase Inhibition

Gatifloxacin acts by inhibiting DNA synthesis in bacteria through the inhibition of topoisomerase enzymes. “N-Methyl Gatifloxacin” could provide a more effective inhibition of these enzymes, leading to improved antibacterial action against both gram-positive and gram-negative bacteria .

Treatment of Infections

The application of “N-Methyl Gatifloxacin” in treating various infections, such as urinary tract infections (UTIs), respiratory tract infections (RTIs), sexually transmitted diseases (STDs), and skin infections, is a significant area of research. Its broad-spectrum activity makes it a valuable alternative in areas with high resistance to other antibiotics .

Analytical Chemistry

In analytical chemistry, “N-Methyl Gatifloxacin” can be used as a reference compound for the development of new analytical methods. Its unique structure allows for the creation of specific assays to detect and quantify the presence of gatifloxacin and its analogs in biological samples .

Wirkmechanismus

Target of Action

N-Methyl Gatifloxacin, like its parent compound Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The bactericidal action of N-Methyl Gatifloxacin results from the inhibition of its primary targets, DNA gyrase and topoisomerase IV . By inhibiting these enzymes, the compound interferes with the unwinding of bacterial DNA, which is a necessary step in DNA replication. This disruption in the replication process leads to the death of the bacterial cells .

Biochemical Pathways

By inhibiting DNA gyrase and topoisomerase IV, N-Methyl Gatifloxacin prevents the unwinding and supercoiling of bacterial DNA, thereby disrupting DNA replication and leading to cell death .

Pharmacokinetics

Gatifloxacin, the parent compound, is known to have high oral bioavailability (96%), a large volume of distribution (~18 L/kg), low protein binding (~20%), and broad tissue distribution . It is primarily excreted unchanged in the urine (>80%)

Result of Action

The molecular and cellular effects of N-Methyl Gatifloxacin’s action likely involve the disruption of bacterial DNA replication, leading to cell death . This results in the effective treatment of infections caused by susceptible bacteria.

Action Environment

The action, efficacy, and stability of N-Methyl Gatifloxacin can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other compounds, such as certain metal ions, can interact with N-Methyl Gatifloxacin and potentially affect its action . .

Safety and Hazards

When handling N-Methyl Gatifloxacin, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Eigenschaften

IUPAC Name

1-cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4/c1-11-9-23(7-6-22(11)2)17-15(21)8-13-16(19(17)28-3)24(12-4-5-12)10-14(18(13)25)20(26)27/h8,10-12H,4-7,9H2,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBVQXCJOKMPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560570
Record name 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl Gatifloxacin

CAS RN

114213-69-3
Record name 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl Gatifloxacin
Reactant of Route 2
Reactant of Route 2
N-Methyl Gatifloxacin
Reactant of Route 3
Reactant of Route 3
N-Methyl Gatifloxacin
Reactant of Route 4
N-Methyl Gatifloxacin
Reactant of Route 5
Reactant of Route 5
N-Methyl Gatifloxacin
Reactant of Route 6
Reactant of Route 6
N-Methyl Gatifloxacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.